molecular formula C8H16 B8807844 Oct-3-ene

Oct-3-ene

Cat. No. B8807844
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oct-3-ene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oct-3-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oct-3-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Oct-3-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

oct-3-ene

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3

InChI Key

YCTDZYMMFQCTEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC

physical_description

Clear, colorless oily liquid having a hydrocarbon odor.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
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0.25 g
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30 mL
Type
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Reaction Step Three
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Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
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